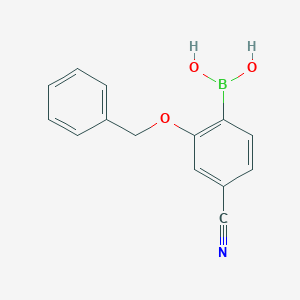
2-Benzyloxy-4-cyanophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxy-4-cyanophenylboronic acid (2-BOC-4-CN-PBA) is a boronic acid derivative that is used in organic synthesis, particularly for the preparation of organic molecules. It is a white, crystalline solid that is soluble in water, alcohol and other organic solvents. 2-BOC-4-CN-PBA is a versatile reagent with a wide range of applications in organic synthesis.
Scientific Research Applications
Suzuki–Miyaura Coupling
2-Benzyloxy-4-cyanophenylboronic acid can be used as a boron reagent in the Suzuki–Miyaura (SM) coupling . This is a widely applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
Protodeboronation of pinacol boronic esters is another application of 2-Benzyloxy-4-cyanophenylboronic acid . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Synthesis of Substituted Indenones
2-Benzyloxy-4-cyanophenylboronic acid can be employed in a rhodium-catalyzed [3+2] annulation with alkynes leading to substituted indenones . This is useful in the synthesis of substituted indenones or indanones .
Synthesis of Aminoalkoxybiphenylnitriles
This compound can also be used in the synthesis of aminoalkoxybiphenylnitriles . These are used as histamine-3 receptor ligands .
Synthesis of Oligo-boronic Acid Receptors
2-Benzyloxy-4-cyanophenylboronic acid can be used in the synthesis of oligo-boronic acid receptors . These receptors have improved structural and electronic properties .
Reactions with (Cyanomethylphenyl)boronic Acid
This compound can be used as a reactant in reactions with (cyanomethylphenyl)boronic acid . This expands the range of potential reactions and products that can be created .
Mechanism of Action
Target of Action
The primary target of 2-Benzyloxy-4-cyanophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Benzyloxy-4-cyanophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by 2-Benzyloxy-4-cyanophenylboronic acid is the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is used in reactions that have exceptionally mild and functional group tolerant conditions This suggests that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of 2-Benzyloxy-4-cyanophenylboronic acid’s action are the formation of new carbon–carbon bonds . This is a result of the Suzuki–Miyaura coupling reaction, which is facilitated by the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Benzyloxy-4-cyanophenylboronic acid. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C . This suggests that the compound’s stability and efficacy may be affected by changes in temperature and atmospheric conditions. Furthermore, the compound is water-soluble , which suggests that it may spread in water systems and its action may be influenced by the presence of water .
properties
IUPAC Name |
(4-cyano-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-12-6-7-13(15(17)18)14(8-12)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRSYTVVAXXTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)OCC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-4-cyanophenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2450998.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2451000.png)
![[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid](/img/structure/B2451002.png)





![Ethyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2451014.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2451016.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2451017.png)

![1,3-Bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazole;3-chloropyridine;palladium(2+);dichloride](/img/structure/B2451020.png)